molecular formula C9H20N4O3S B4025717 N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide

N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide

Cat. No.: B4025717
M. Wt: 264.35 g/mol
InChI Key: HJEZOROETXMPNW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide typically involves multiple steps, starting with the formation of the triazinan ring. This can be achieved through the reaction of appropriate amines with formaldehyde under controlled conditions. The hydroxyethyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the butane sulfonamide group through sulfonation reactions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the triazinan ring play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[3-(2-hydroxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O3S/c1-2-3-6-17(15,16)12-9-10-7-13(4-5-14)8-11-9/h14H,2-8H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZOROETXMPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NCN(CN1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide
Reactant of Route 2
N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide
Reactant of Route 3
N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide
Reactant of Route 4
N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide
Reactant of Route 6
N-[5-(2-hydroxyethyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide

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